

A Comparative Guide to Validated Analytical Methods for Carbuterol Hydrochloride Quantification

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Compound of Interest

Compound Name: Carbuterol Hydrochloride

Cat. No.: B1198379

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated analytical methods for the quantification of **Carbuterol Hydrochloride**, a beta-2 adrenergic agonist used in pharmaceuticals. The following sections present a comprehensive overview of High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC) methods, including their experimental protocols, performance data, and visual workflows to aid in method selection and implementation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and widely used technique for the separation, identification, and quantification of **Carbuterol Hydrochloride**. Its high resolution and sensitivity make it suitable for analyzing complex matrices such as human serum and pharmaceutical formulations.

Performance Data

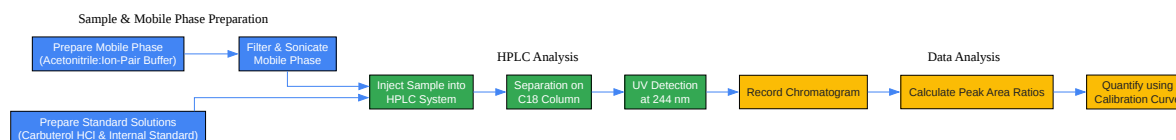
Parameter	HPLC Method 1[1] [2]	HPLC Method 2[3]	HPLC Method 3[4]
Stationary Phase	C18 Column	Waters Cosmosil 5C18-MS (2.0 x 150 mm)	Cellulose-based polysaccharide chiral stationary phase (OJ-RH)
Mobile Phase	Acetonitrile and ion-pair buffer (32:68; v/v)	0.05 M NaH ₂ PO ₄ (pH 3.0)/acetonitrile (80/20, v/v)	Acetonitrile: 0.3M sodium perchlorate (16:84, v/v)
Flow Rate	1.5 mL/min[1][2]	0.2 mL/min[3]	0.9 mL/min[4]
Detection Wavelength	244 nm[1][2]	212 nm[3]	247 nm[4]
Linearity Range	40–50000 ng/mL[1]	0.0002–0.001 µg/mL[3]	0.5–50 µg/ml for each enantiomer[4]
Limit of Detection (LOD)	3.78 ng/mL[1][2]	0.0001 ppm[3]	0.1 µg/ml[4]
Accuracy (% Recovery)	-	80.9–90.6 % [3]	97–103 % (pharmaceuticals), 93-102% (plasma)[4]
Precision (%RSD)	-	-	Within-run: 1.59-3.15%, Between-run: 2.31-4.50%[4]

Experimental Protocol: HPLC Method 1[1][2]

- **Preparation of Mobile Phase:** An ion-pair buffer is prepared with 0.02 M octane sulfonic acid sodium salt and 0.02 M acetic acid. The pH is adjusted to 3.8 with 0.1 M NaOH. The final mobile phase consists of a mixture of acetonitrile and the ion-pair buffer in a 32:68 (v/v) ratio. The mobile phase is filtered and sonicated before use.
- **Standard Solution Preparation:** A stock solution of **Carbuterol Hydrochloride** is prepared by dissolving 10 mg in 10 mL of the mobile phase. Standard solutions are prepared by diluting

the stock solution with the mobile phase to achieve concentrations ranging from 40 to 50000 ng/mL. Ephedrine HCl is used as an internal standard.

- **Chromatographic Conditions:** A C18 column is used for separation. The mobile phase is pumped at a flow rate of 1.5 mL/min. Detection is performed using a UV detector at a wavelength of 244 nm.
- **Quantification:** A calibration curve is constructed by plotting the ratio of the peak area of the drug to that of the internal standard against the concentration of **Carbuterol Hydrochloride**.



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HPLC Experimental Workflow for Carbuterol HCl Quantification.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry offers a simpler, more rapid, and economical method for the quantification of **Carbuterol Hydrochloride** in bulk and pharmaceutical formulations.

Performance Data

Parameter	UV-Vis Spectrophotometry Method[5]
Solvent	Water
Detection Wavelength (λ_{max})	242 nm
Linearity Range	10-50 $\mu\text{g/ml}$
Correlation Coefficient (R^2)	0.9987
Accuracy (% Recovery)	98-100%

Experimental Protocol: UV-Vis Spectrophotometry[5]

- Solvent Selection: Distilled water is used as the solvent.
- Standard Solution Preparation: A stock solution of **Carbuterol Hydrochloride** is prepared in water. Working standard solutions are prepared by diluting the stock solution to concentrations within the range of 10-50 $\mu\text{g/ml}$.
- Wavelength Determination: The wavelength of maximum absorbance (λ_{max}) is determined by scanning a standard solution in the UV region. For **Carbuterol Hydrochloride** in water, the λ_{max} is found to be 242 nm.
- Quantification: The absorbance of the sample solutions is measured at 242 nm against a water blank. A calibration curve is prepared by plotting absorbance versus concentration, and the concentration of the unknown sample is determined from this curve.



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UV-Vis Spectrophotometry Workflow.

High-Performance Thin-Layer Chromatography (HPTLC)

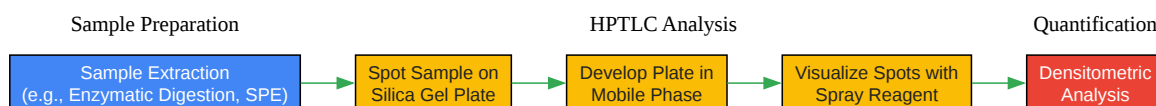
HPTLC is a valuable technique for the quantification of **Carbuterol Hydrochloride**, particularly for residue analysis in biological matrices like urine and animal tissues.

Performance Data

Parameter	HPTLC Method[6]
Stationary Phase	Silica gel 60 plates
Mobile Phase	Not specified in detail
Detection	Post-column reaction with modified Ehrlich's TLC spray reagent
Limit of Detection (LOD)	0.25 µg/L (urine), 0.5 µg/kg (tissues)
Accuracy (% Recovery)	85-90% (urine), 70-74% (tissues)

Experimental Protocol: HPTLC[6]

- Sample Preparation:** The sample containing **Carbuterol Hydrochloride** is extracted. For tissues, this involves enzymatic digestion, purification on Chem Elut columns under alkaline conditions, and extraction with 0.01 mol/l HCl.
- Chromatographic Development:** The extracted sample is applied to a silica gel 60 HPTLC plate. The plate is then developed in a suitable mobile phase.
- Visualization and Quantification:** After development, the plate is sprayed with a modified Ehrlich's TLC spray reagent to visualize the **Carbuterol Hydrochloride** spots. Quantification is performed by densitometry.



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HPTLC Experimental Workflow for Carbuterol HCl Quantification.

Method Comparison Summary

Feature	HPLC	UV-Vis Spectrophotometry	HPTLC
Selectivity	High	Low to Moderate	Moderate to High
Sensitivity	Very High	Moderate	High
Speed	Moderate	Fast	Moderate
Cost	High	Low	Moderate
Complexity	High	Low	Moderate
Typical Application	Pharmaceutical analysis, bioanalysis	Routine quality control of bulk drug and simple formulations	Residue analysis in complex matrices

Disclaimer: The information provided in this guide is for informational purposes only and should not be considered as a substitute for professional scientific advice. The specific performance of each method may vary depending on the experimental conditions, instrumentation, and sample matrix. Method validation is crucial before routine use.

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